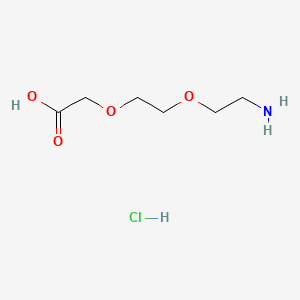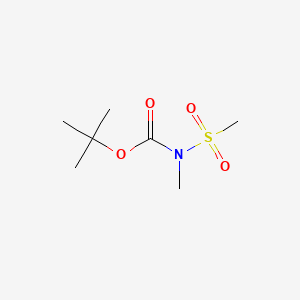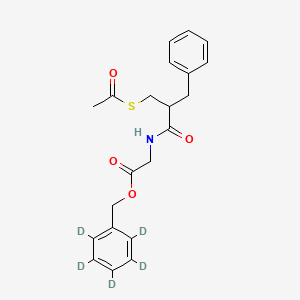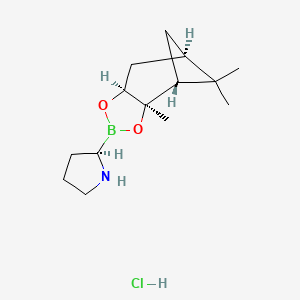
2-(2-(2-アミノエトキシ)エトキシ)酢酸塩酸塩
説明
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is a heterobifunctional polyethylene glycol (PEG) linker containing an amino group and a carboxylic acid. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the development of peptide nucleic acids and other biologically active molecules .
科学的研究の応用
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride has several applications in scientific research:
Peptide Nucleic Acid (PNA) Development: It is used in the synthesis of chemically modified PNA, which serves as a probe for the qualitative and quantitative detection of DNA.
Biological Activity Studies: The compound is utilized in the preparation and study of the biological activities of kappa agonist CovX-bodies.
Organic Synthesis: It serves as a reagent in various organic synthesis reactions, including the formation of amide bonds and esterification.
作用機序
Target of Action
The primary target of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is integrin receptors . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signaling, and cell movement.
Mode of Action
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride binds to integrin receptors . The exact mechanism of interaction is not fully understood, but it is known that the compound can interact with these receptors and modulate their activity. This interaction can lead to changes in cell behavior, such as alterations in cell adhesion, migration, and signaling pathways.
Pharmacokinetics
Its solubility in water and organic solvents suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride’s action are likely to be diverse, given its interaction with integrin receptors. It may influence cell behavior, including cell adhesion, migration, and signaling pathways . These effects could have implications in various biological processes and diseases where integrin receptors play a key role.
準備方法
The synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride involves several steps:
Oxidation of Ethylene Glycol: Ethylene glycol is oxidized to produce glycolaldehyde.
Reaction with Aminoethanol: Glycolaldehyde reacts with aminoethanol to form 2-(2-aminoethoxy)ethanol.
Acetylation: The resulting 2-(2-aminoethoxy)ethanol is acetylated with acetic anhydride to produce 2-(2-(2-aminoethoxy)ethoxy)acetic acid[][2].
化学反応の分析
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride undergoes various chemical reactions:
Substitution Reactions: The amino group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes) to form stable amide bonds.
Esterification: The carboxylic acid group can react with alcohols in the presence of catalysts to form esters[][2].
類似化合物との比較
2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Similar compounds include:
8-Amino-3,6-dioxaoctanoic acid:
2-[2-(Fmoc-amino)ethoxy]ethoxyacetic acid: This compound is used in peptide synthesis and shares the PEG linker structure.
特性
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c7-1-2-10-3-4-11-5-6(8)9;/h1-5,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPFHPADAGAUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671954 | |
| Record name | [2-(2-Aminoethoxy)ethoxy]acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134979-01-4 | |
| Record name | Acetic acid, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134979-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Aminoethoxy)ethoxy]acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)




![1h-Cycloprop[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)




